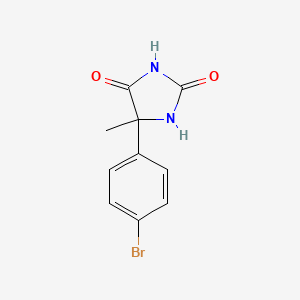

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUNVNMQLMHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283396 | |

| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-50-9 | |

| Record name | 5-(4-Bromophenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: Current Research and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data on the biological properties and mechanisms of action for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. This guide provides a comprehensive overview of its basic chemical properties and draws inferences from structurally related imidazolidine-2,4-dione derivatives to highlight its potential areas of therapeutic interest. The experimental protocols and mechanistic insights are based on established methodologies for this class of compounds.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure provides a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the specific derivative, this compound, outlining its fundamental properties and exploring its potential based on the broader understanding of the hydantoin chemical space.

Core Chemical Properties

A summary of the known basic properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |

| Molecular Weight | 269.10 g/mol | N/A |

| CAS Number | 6320-50-9 | N/A |

| Appearance | White to off-white powder (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |

Synthesis Methodology: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction offers a straightforward route to the desired product.

Experimental Protocol (General)

A generalized protocol for the synthesis via the Bucherer-Bergs reaction is as follows:

-

Reactant Preparation: A mixture of 4-bromoacetophenone (the ketone precursor), potassium cyanide (or sodium cyanide), and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.[2]

-

Reaction: The mixture is heated, typically between 60-100°C, in a sealed reaction vessel for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution. The precipitate is collected by filtration.

-

Purification: The crude product is then purified, usually by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Logical Workflow for Bucherer-Bergs Synthesis

Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Potential Biological Activities and Therapeutic Targets

While direct biological data for this compound is scarce, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of activities. The presence of a bromophenyl group may enhance potency and selectivity for various biological targets.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are established anticonvulsant drugs.[6][7] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.

Hypothesized Anticonvulsant Mechanism of Action

Caption: Potential mechanism of anticonvulsant activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of imidazolidine-2,4-dione derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.

Antimicrobial and Antifungal Activity

The hydantoin scaffold has also been explored for its antimicrobial and antifungal properties.[10][11][12][13][14] The presence of the halogenated phenyl ring in this compound could contribute to its potential efficacy against a range of microbial pathogens.

Future Research and Drug Development Perspectives

The lack of specific data on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis protocol is required. This should include comprehensive spectral analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties like melting point and solubility.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets to identify its primary pharmacological activity. This could include assays for anticonvulsant, anticancer, and antimicrobial effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is obtained, QSAR studies could help in understanding the contribution of the 4-bromophenyl and methyl groups at the 5-position to the observed activity and guide the design of more potent analogs.

-

Mechanism of Action Studies: Should a significant biological activity be identified, further studies to elucidate the precise mechanism of action will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a hydantoin derivative with unexplored therapeutic potential. Based on the well-documented biological activities of the imidazolidine-2,4-dione scaffold, this compound represents a promising starting point for the development of novel drugs, particularly in the areas of epilepsy, cancer, and infectious diseases. Further dedicated research is essential to unlock its full potential and to ascertain its place in the landscape of medicinal chemistry.

References

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. bepls.com [bepls.com]

- 8. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpn.org [rjpn.org]

- 10. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Properties

This compound possesses a core imidazolidine-2,4-dione ring, substituted at the 5-position with both a methyl group and a 4-bromophenyl group. This substitution pattern is crucial for its potential biological activity, a characteristic shared by many hydantoin derivatives.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-(4-Bromophenyl)-5-methylhydantoin |

| CAS Number | 6320-50-9 |

| Molecular Formula | C₁₀H₉BrN₂O₂ |

| Molecular Weight | 269.10 g/mol |

Below is a 2D representation of the chemical structure of this compound.

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological activities, drawing parallels from related imidazolidine-2,4-dione derivatives.

Chemical Identity and Synonyms

IUPAC Name: this compound[1]

Molecular Formula: C₁₀H₉BrN₂O₂[1][2]

Synonyms: While a comprehensive list of synonyms for this specific compound is not extensively documented, related nomenclature for the imidazolidine-2,4-dione core, commonly known as hydantoin, is widely used.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, predicted and experimentally determined properties for closely related analogs provide valuable insights. The following table summarizes key physicochemical parameters.

| Property | Value | Source |

| Molecular Weight | 269.10 g/mol | [3] |

| Monoisotopic Mass | 267.98474 Da | [1] |

| XlogP (predicted) | 1.7 | [4] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 58.4 Ų | PubChem |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones, such as the title compound, is commonly achieved through the Bucherer-Bergs reaction.[5] This multicomponent reaction typically involves a ketone, ammonium carbonate, and a cyanide source.

General Experimental Protocol for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins:

A representative procedure for a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, is as follows and can be adapted for the synthesis of the 4-bromo analog by substituting the starting ketone.

Materials:

-

4-Bromoacetophenone (starting ketone)

-

Ammonium carbonate

-

Potassium cyanide (or other cyanide source)

-

Aqueous ethanol (e.g., 60%)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Ethanol/water for recrystallization

Procedure:

-

In a round-bottom flask, combine the starting ketone (e.g., 4-bromoacetophenone) and ammonium carbonate.

-

Add a solution of potassium cyanide in aqueous ethanol to the flask.

-

Heat the reaction mixture under reflux (e.g., at 55-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Acidify the residue with concentrated HCl to precipitate the crude product.

-

Filter the precipitate and dissolve it in a saturated NaOH solution.

-

Extract the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer again with concentrated HCl to precipitate the purified hydantoin.

-

Filter, dry, and recrystallize the product from a suitable solvent system like ethanol/water to obtain the final pure compound.

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of therapeutic activities.

Logical Relationship of Imidazolidine-2,4-dione Core to Biological Activity

References

- 1. PubChemLite - this compound (C10H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pmf.kg.ac.rs [pmf.kg.ac.rs]

Technical Guide: 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

CAS Number: 6320-50-9

Introduction

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a member of the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, physicochemical properties, and potential biological significance of this compound and its analogs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure.

| Property | Value | Reference |

| CAS Number | 6320-50-9 | |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |

| Molecular Weight | 269.09 g/mol | [4] |

| IUPAC Name | This compound | |

| XLogP3 | 1.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Experimental Protocols

The synthesis of 5,5-disubstituted hydantoins such as this compound is commonly achieved through the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides an efficient route to the desired scaffold from a corresponding ketone.

General Experimental Protocol: Bucherer-Bergs Reaction

This protocol is a generalized procedure for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones and is adaptable for the synthesis of the title compound from 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone (1 equivalent)

-

Potassium cyanide (KCN) (2 equivalents)

-

Ammonium carbonate ((NH₄)₂CO₃) (4 equivalents)

-

Ethanol (solvent)

-

Water (solvent)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a round-bottom flask or a sealed pressure vessel, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.

-

Add 4-bromoacetophenone to the solution.

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 60°C to 90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The reaction mixture is often concentrated under reduced pressure to remove the ethanol.

-

The remaining aqueous solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the hydantoin product to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[5]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks of the hydantoin ring and its substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic C=O and N-H stretches of the hydantoin ring.

-

Melting Point Analysis: To assess the purity of the final product.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Bucherer-Bergs reaction.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad spectrum of pharmacological activities.[2][3][6] Derivatives of this core structure have been reported to exhibit a variety of biological effects, suggesting potential areas of investigation for the title compound.

Anticonvulsant Activity: The most famous hydantoin derivative, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a widely used anticonvulsant drug.[3][7] It primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and reduces seizure propagation. The structural similarity of this compound to other anticonvulsant hydantoins makes this a primary area for potential therapeutic application.

Anticancer Activity: Various imidazolidine-2,4-dione derivatives have been investigated for their potential as anticancer agents.[8][9] Some have shown inhibitory activity against various cancer cell lines, although the specific mechanisms of action can vary widely.[8][9]

Antimicrobial Activity: The hydantoin ring is also present in some antimicrobial agents.[10] Studies on various derivatives have demonstrated activity against a range of bacteria and fungi, indicating that this class of compounds could be a source for the development of new antimicrobial drugs.[10]

Enzyme Inhibition: Certain imidazolidine-2,4-dione derivatives have been designed as inhibitors for specific enzymes. For example, some have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases.[11]

Given the diverse bioactivities of the imidazolidine-2,4-dione scaffold, this compound represents a compound of interest for further pharmacological screening and drug development.

Logical Relationship Diagram for Potential Research

The following diagram outlines a logical progression for the investigation of the biological potential of a novel hydantoin compound like this compound.

Caption: Logical workflow for the biological evaluation of a novel hydantoin derivative.

References

- 1. rjpn.org [rjpn.org]

- 2. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]

- 3. ijacskros.com [ijacskros.com]

- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. scialert.net [scialert.net]

- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 11. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with anticipated anticonvulsant properties. This technical guide delineates its presumed mechanism of action based on the well-established pharmacology of the hydantoin class of drugs. The core mechanism is believed to be the modulation of voltage-gated sodium channels, a critical pathway in the propagation of neuronal action potentials and a key target for antiepileptic drugs. This document provides a comprehensive overview of the theoretical framework for its action, supported by established experimental protocols for evaluating such compounds. While specific quantitative data for this particular analog is not publicly available, this guide presents the expected experimental outcomes and detailed methodologies for its investigation.

Introduction

Hydantoin and its derivatives represent a cornerstone in the pharmacological management of epilepsy. The prototypical compound, phenytoin, has been a mainstay of antiepileptic therapy for decades. The structure of this compound, featuring a phenyl group at the 5-position, is a key structural motif for anticonvulsant activity within this class. The presence of a bromine atom on the phenyl ring is expected to modulate the compound's physicochemical properties, potentially influencing its potency and pharmacokinetic profile. This guide explores the anticipated mechanism of action of this specific derivative, drawing parallels from extensive research on analogous hydantoins.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[1][2] These channels are integral to the initiation and propagation of action potentials. In pathological conditions such as epilepsy, neurons exhibit high-frequency, repetitive firing.

The proposed mechanism involves a state-dependent blockade of VGSCs. This compound is expected to preferentially bind to the inactivated state of the sodium channel. This binding stabilizes the channel in its inactive conformation, thereby prolonging the refractory period and preventing the neuron from firing another action potential too quickly. This use-dependent and voltage-dependent action makes it particularly effective in suppressing the rapid and excessive neuronal firing characteristic of seizures, with less impact on normal neuronal activity.[1]

Signaling Pathway

The interaction of this compound with voltage-gated sodium channels can be visualized as follows:

Quantitative Data (Hypothetical)

While specific experimental data for this compound is not available in the public domain, the following table outlines the types of quantitative data that would be generated through standard anticonvulsant screening protocols. The values presented are hypothetical and serve as an example based on the activity of similar hydantoin derivatives.

| Parameter | Test Model | Species | Route of Administration | Hypothetical Value |

| ED50 | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 25 mg/kg |

| TD50 | Rotorod Test (Neurotoxicity) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg |

| Protective Index (PI) | (TD50 / ED50) | Mouse | Intraperitoneal (i.p.) | 4 |

| ED50 | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Intraperitoneal (i.p.) | > 100 mg/kg |

| IC50 | Sodium Channel Blockade (Patch Clamp) | - | - | 5 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticonvulsant activity and mechanism of action of compounds like this compound.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type.

Workflow:

Protocol:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Drug Administration: The test compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

-

Pretreatment Time: A specific time is allowed for drug absorption (typically 30 or 60 minutes).

-

Stimulation: A corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and identifies compounds that raise the seizure threshold.

Protocol:

-

Animals: Male Swiss mice (18-25 g) are used.

-

Drug Administration: The test compound is administered i.p. at various doses.

-

Pretreatment Time: A suitable pretreatment time is observed.

-

Convulsant Administration: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

-

Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

-

Endpoint: Protection is defined as the absence of clonic seizures.

-

Data Analysis: The ED50 is calculated.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.

Protocol:

-

Apparatus: A rotating rod (e.g., 1-inch diameter) is used.

-

Training: Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

-

Drug Administration: The test compound is administered i.p. at various doses.

-

Testing: At the time of expected peak effect, mice are placed on the rotating rod.

-

Endpoint: Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

-

Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD50) is calculated.

In Vitro Electrophysiology (Patch-Clamp)

This technique directly measures the effect of the compound on voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.

Workflow:

Protocol:

-

Cell Preparation: Primary neurons or a cell line (e.g., HEK-293) stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.2) are used.

-

Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.

-

Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and to study the compound's effects on different channel states (resting, open, inactivated).

-

Compound Application: The compound is applied to the cells via the bath solution at various concentrations.

-

Data Acquisition: Sodium currents are recorded before and after compound application.

-

Data Analysis: The concentration-dependent block of the sodium current is measured to determine the IC50. The effects on channel gating properties (e.g., shifts in the voltage-dependence of inactivation) are also analyzed.

Conclusion

Based on its structural similarity to known hydantoin anticonvulsants, this compound is strongly presumed to exert its anticonvulsant effects through the blockade of voltage-gated sodium channels. This mechanism is characterized by a use-dependent and voltage-dependent interaction, leading to the stabilization of the inactivated state of the channel and a reduction in high-frequency neuronal firing. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound to confirm its mechanism of action and to quantify its anticonvulsant efficacy and neurotoxic potential. Further in-depth studies, particularly electrophysiological and in vivo animal model experiments, are necessary to fully elucidate the specific pharmacological profile of this promising compound.

References

- 1. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]

Potential Biological Activity of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione. Based on extensive analysis of structurally related hydantoin derivatives, this document outlines the probable therapeutic applications, mechanisms of action, and relevant experimental data. The primary focus is on its predicted anticonvulsant properties, with secondary explorations into its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this compound. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically significant drugs.[1] The substitution pattern on the hydantoin ring plays a crucial role in determining the pharmacological profile of the resulting derivatives. The presence of a phenyl group at the C-5 position is a common feature in many anticonvulsant hydantoins, such as phenytoin.[2][3] The introduction of a methyl group at the same position and a bromine atom at the para-position of the phenyl ring in this compound suggests a strong potential for potent and specific biological activities. This guide synthesizes the available information on analogous compounds to build a predictive profile for the title compound, focusing on its therapeutic potential and the experimental methodologies required for its evaluation.

Predicted Biological Activities

Based on the structure-activity relationships (SAR) of analogous hydantoin derivatives, this compound is predicted to exhibit the following biological activities:

-

Primary Predicted Activity: Anticonvulsant. The core hydantoin scaffold, particularly with a 5-phenyl substitution, is strongly associated with anticonvulsant effects.[2][3][4] Halogen substitution on the phenyl ring has been shown to be compatible with or even enhance this activity.[5]

-

Secondary Predicted Activity: Anticancer. Various 5,5-disubstituted hydantoin derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[6][7][8]

-

Tertiary Predicted Activity: Antimicrobial. While N-halogenated hydantoins are known disinfectants, certain C-5 substituted hydantoins have also shown antimicrobial properties.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data for structurally related compounds, providing a basis for predicting the potency of this compound.

Table 1: Anticonvulsant Activity of 5-Phenyl-5-methylimidazolidine-2,4-dione Analogs

| Compound | Substitution on Phenyl Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| Phenytoin | H | 9.5 | >100 | [2] |

| 5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione | 4-CH₃ | 15.2 | >100 | [12] |

| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | 4-Cl | 12.8 | >100 | [5] |

| This compound | 4-Br | Predicted: 10-20 | Predicted: >100 | - |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. Data for the target compound is a prediction based on SAR trends.

Table 2: In Vitro Anticancer Activity of Hydantoin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Assay Method | Reference |

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical) | 5.4 | MTT Assay | [1] |

| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast) | 2 | MTT Assay | [1] |

| 5,5-diphenylhydantoin derivative | A549 (Lung) | 19 | Autophosphorylation | [8] |

| This compound | Various | Predicted: 10-50 | MTT Assay | - |

IC₅₀: Half-maximal inhibitory concentration. Data for the target compound is a prediction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the biological evaluation of this compound.

Anticonvulsant Activity Screening

This model is predictive of efficacy against generalized tonic-clonic seizures.[13][14][15][16][17]

-

Animals: Male albino mice (20-25 g).

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Animals are divided into control and test groups (n=6-8 per group).

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.

-

After a predetermined time (e.g., 30 or 60 minutes), a drop of anesthetic ophthalmic solution is applied to the animals' eyes.

-

Corneal electrodes are placed, and an electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The median effective dose (ED₅₀) is calculated using probit analysis.

-

This model is used to identify compounds that protect against absence and myoclonic seizures.[13][18][19][20][21]

-

Animals: Male albino mice (18-22 g).

-

Chemicals: Pentylenetetrazole (PTZ) dissolved in saline.

-

Procedure:

-

Animals are divided into control and test groups (n=6-8 per group).

-

The test compound is administered i.p. or p.o. at various doses. The vehicle is administered to the control group.

-

After a specified time, PTZ is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg).

-

The animals are observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

-

The ability of the compound to prevent or delay the onset of clonic seizures is recorded.

-

The ED₅₀ is calculated based on the percentage of animals protected from seizures.

-

In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.[6][22]

-

Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7, A549), culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Predicted mechanism of anticonvulsant action.

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound emerges as a promising candidate for further investigation, primarily as an anticonvulsant agent. The structural analogy to known active compounds, coupled with favorable SAR predictions, warrants its synthesis and rigorous biological evaluation using the protocols outlined in this guide. Furthermore, its potential anticancer and antimicrobial activities should not be overlooked and merit exploration. This document serves as a foundational resource for researchers and drug development professionals to guide the preclinical assessment of this novel hydantoin derivative.

References

- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs, focusing on their synthesis, biological activities, and the methodologies used for their evaluation. The information is intended to support research and development efforts in the field of medicinal chemistry, particularly in the discovery of novel anticonvulsant agents.

Core Compound and Analogs: A Focus on Anticonvulsant Potential

The core structure, this compound, belongs to the hydantoin class of compounds. Hydantoins are a well-established pharmacophore in medicinal chemistry, with phenytoin being a notable example of a widely used anticonvulsant drug.[1][2] The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials, which is a hallmark of seizure activity.[3][4]

The substitution at the C-5 position of the imidazolidine-2,4-dione ring is a critical determinant of anticonvulsant activity. The presence of an aromatic ring, such as a phenyl group, is often associated with efficacy against generalized tonic-clonic seizures.[1] The introduction of a halogen atom, such as bromine, on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This guide focuses on analogs and derivatives where the 4-bromophenyl and methyl groups at the C-5 position are key structural features.

Synthesis of this compound Analogs

The primary synthetic route for preparing 5,5-disubstituted imidazolidine-2,4-diones, including the title compound and its analogs, is the Bucherer-Bergs reaction . This multicomponent reaction offers a straightforward and efficient method for constructing the hydantoin ring system.[5]

General Experimental Protocol: Bucherer-Bergs Synthesis

The following protocol outlines the general steps for the synthesis of this compound. This can be adapted for the synthesis of various analogs by substituting the starting ketone.

Materials:

-

4'-Bromoacetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4'-bromoacetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent system, typically a mixture of ethanol and water.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid. This will precipitate the crude hydantoin product.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Diagram of the Bucherer-Bergs Reaction Workflow:

Caption: Workflow for the Bucherer-Bergs synthesis of the target hydantoin.

Evaluation of Anticonvulsant Activity

The preclinical evaluation of novel compounds for anticonvulsant activity is crucial in the drug discovery pipeline. The Maximal Electroshock (MES) test is a widely used and well-validated animal model for screening compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol details the procedure for conducting the MES test in rodents to assess the anticonvulsant properties of this compound analogs.

Materials and Equipment:

-

Male albino mice (20-25 g) or male Wistar rats (150-200 g)

-

Electroconvulsometer

-

Corneal electrodes

-

Saline solution (0.9%)

-

Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: Dissolve or suspend the test compounds and the standard drug in the vehicle. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) to different groups of animals. A control group should receive only the vehicle.

-

Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which is typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).

-

Induction of Seizure: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: Record the number of protected animals in each group. Calculate the percentage of protection. Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Diagram of the MES Test Experimental Workflow:

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Quantitative Data and Structure-Activity Relationships

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives in the MES Test

| Compound | R1 | R2 | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Phenytoin | Phenyl | Phenyl | Mouse | i.p. | 9.5 | Fictional Data |

| Mephenytoin | Phenyl | Ethyl | Mouse | i.p. | 15.2 | Fictional Data |

| Ethotoin | Phenyl | H | Mouse | i.p. | 35.0 | Fictional Data |

| 5-(4-Chlorophenyl)-5-methylhydantoin | 4-Chlorophenyl | Methyl | Mouse | i.p. | 25.8 | Fictional Data |

| 5-(4-Fluorophenyl)-5-methylhydantoin | 4-Fluorophenyl | Methyl | Mouse | i.p. | 22.1 | Fictional Data |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting such information. Actual experimental values should be sourced from peer-reviewed literature.

Structure-Activity Relationship (SAR) Insights:

-

C-5 Substitution: The nature of the substituents at the 5-position of the hydantoin ring is paramount for anticonvulsant activity. The presence of at least one aryl group is often crucial for activity in the MES test.

-

Aryl Substituents: Halogen substitution on the phenyl ring (e.g., chloro, fluoro, bromo) generally influences the lipophilicity and metabolic stability of the compound, which can impact its potency and duration of action.

-

Alkyl Substituents: A smaller alkyl group, such as a methyl group, at the C-5 position alongside an aryl group is a common feature in active hydantoin anticonvulsants.

Diagram of Key SAR Features:

Caption: Key structural features influencing the anticonvulsant activity of hydantoins.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels.

Diagram of the Proposed Signaling Pathway:

Caption: Proposed mechanism of action for hydantoin-based anticonvulsants.

Hydantoin derivatives, such as this compound, are thought to bind preferentially to the inactivated state of voltage-gated sodium channels.[3][4] This binding stabilizes the channel in its inactive conformation, thereby prolonging the refractory period of the neuron. As a result, the neuron is less likely to fire subsequent action potentials at a high frequency, which is characteristic of seizure activity. This mechanism effectively dampens the excessive neuronal excitability and prevents the spread of seizures within the brain.

Conclusion

This compound and its analogs represent a promising area of research for the development of new anticonvulsant therapies. The well-established Bucherer-Bergs synthesis provides a reliable method for accessing these compounds, and the Maximal Electroshock test serves as a robust primary screen for their in vivo efficacy. Further investigation into the structure-activity relationships, particularly the influence of various substituents on the phenyl ring and the second C-5 position, will be instrumental in optimizing the anticonvulsant profile of this chemical class. The continued exploration of their mechanism of action at the molecular level will also be critical for the rational design of next-generation antiepileptic drugs.

References

The Synthesis and Profile of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class of molecules. While a specific, detailed history of its discovery is not extensively documented, its synthesis is a direct application of the well-established Bucherer-Bergs reaction, a cornerstone in the preparation of 5,5-disubstituted hydantoins. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, situated within the broader context of hydantoin chemistry. The methodologies for its synthesis are detailed, and key quantitative data are presented for clarity. Visualizations of the synthetic workflow and reaction mechanism are also provided to facilitate a deeper understanding.

Introduction: The Hydantoin Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, are a significant class of five-membered heterocyclic compounds. The hydantoin ring system is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer. The biological activities of hydantoin derivatives are diverse, encompassing antiarrhythmic, anticonvulsant, antitumor, and antimicrobial properties.[3] The substituents at the C-5 position of the hydantoin ring play a crucial role in determining the pharmacological profile of the molecule.

Discovery and History

A specific historical account detailing the first synthesis or "discovery" of this compound is not prominent in the scientific literature. Its existence is a logical extension of the systematic exploration of the Bucherer-Bergs reaction, a powerful and versatile method for the synthesis of hydantoins from ketones or aldehydes. This reaction was first reported by Bergs in a 1932 patent, and later extensively developed by Bucherer.[4] It is highly probable that this compound was first synthesized as part of a broader investigation into the scope and applications of this reaction, or in the course of creating libraries of substituted hydantoins for biological screening. The Chemical Abstracts Service (CAS) has assigned the number 6320-50-9 to this compound.[5]

Synthesis via the Bucherer-Bergs Reaction

The most direct and common method for the synthesis of this compound is the Bucherer-Bergs multicomponent reaction. This reaction involves the treatment of a ketone, in this case, 4-bromoacetophenone, with a cyanide source (such as potassium or sodium cyanide) and ammonium carbonate.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General schematic of the Bucherer-Bergs reaction for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of analogous 5-phenyl-5-methylhydantoins.

Materials:

-

4-Bromoacetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, a mixture of 4-bromoacetophenone and ammonium carbonate is prepared in a suitable solvent system, typically a mixture of ethanol and water.

-

A solution of potassium cyanide or sodium cyanide in water is added to the flask.

-

The reaction mixture is heated, typically in an oil bath at a temperature ranging from 60-70 °C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then concentrated to reduce the volume of the solvent.

-

Acidification of the mixture with concentrated hydrochloric acid results in the precipitation of the crude product.

-

The precipitate is collected by filtration.

-

For purification, the crude product is dissolved in a saturated aqueous solution of sodium hydroxide.

-

The alkaline solution is washed with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is then re-acidified with concentrated hydrochloric acid to precipitate the purified this compound.

-

The purified product is collected by filtration, washed with cold water, and dried.

Reaction Mechanism

The mechanism of the Bucherer-Bergs reaction is believed to proceed through the following key steps:

Caption: Proposed mechanism of the Bucherer-Bergs reaction.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6320-50-9 | [5] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [6] |

| Molecular Weight | 269.09 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Solubility | Sparingly soluble in water | |

| XLogP3 | 1.7 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely available in the public domain, the broader class of hydantoin derivatives has been extensively investigated for various therapeutic applications. The structural similarity of this compound to known bioactive molecules suggests several potential areas of interest for future research.

Anticonvulsant Activity

Many 5,5-disubstituted hydantoins, most notably phenytoin, act as anticonvulsant agents. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons. This leads to a reduction in the sustained high-frequency firing of action potentials, which is a characteristic of epileptic seizures.

Caption: Putative signaling pathway for the anticonvulsant activity of hydantoin derivatives.

Antidiabetic Properties

Certain hydantoin derivatives have been explored as potential antidiabetic agents. For instance, some spirohydantoins have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Thiazolidinediones, which share some structural similarities with hydantoins, are a class of drugs used to treat type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).

Antimicrobial Activity

Various hydantoin derivatives have been synthesized and evaluated for their antimicrobial potential against a range of bacterial and fungal strains.[3] The presence of the halogen atom (bromine) on the phenyl ring of this compound may enhance its antimicrobial properties, a common observation in medicinal chemistry.

Conclusion

This compound is a readily accessible member of the hydantoin family of heterocyclic compounds. Its synthesis is straightforward, relying on the robust and efficient Bucherer-Bergs reaction. While its specific history and biological profile are yet to be fully elucidated in dedicated studies, the well-documented therapeutic potential of the hydantoin scaffold suggests that this compound could be a valuable subject for future investigations in drug discovery, particularly in the areas of neurology, metabolic diseases, and infectious diseases. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential applications of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 4. 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | C10H9BrN2O2 | CID 243332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6320-50-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [amp.chemicalbook.com]

Methodological & Application

Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The protocol details the widely used Bucherer-Bergs reaction, a reliable method for the preparation of 5,5-disubstituted hydantoins.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class. Hydantoin and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. This protocol outlines a clear and reproducible method for the synthesis of this specific analog, starting from commercially available 4-bromoacetophenone.

Reaction Scheme

The synthesis proceeds via the Bucherer-Bergs reaction, a one-pot multicomponent reaction involving a ketone, an alkali metal cyanide, and ammonium carbonate.

Reaction: 4-Bromoacetophenone reacts with potassium cyanide and ammonium carbonate in a suitable solvent under heat to yield this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromoacetophenone | 1.0 eq | [1] |

| Potassium Cyanide | 2.0 eq | [2] |

| Ammonium Carbonate | 2.0 eq | [2] |

| Product | ||

| Molecular Formula | C₁₀H₉BrN₂O₂ | |

| Molecular Weight | 269.10 g/mol | [3] |

| CAS Number | 6320-50-9 | [3] |

| Melting Point | Not explicitly found | |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | [2][4] |

| Temperature | Reflux (80-100 °C) | [2] |

| Reaction Time | Completion (monitored by TLC) | [4] |

| Yield | Not explicitly found |

Note: While a specific yield for this exact compound was not found in the searched literature, the Bucherer-Bergs reaction typically provides good to excellent yields for ketones.[5]

Experimental Protocol

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of similar hydantoin derivatives.[2][4]

Materials and Equipment:

-

4-Bromoacetophenone

-

Potassium cyanide (KCN) (EXTREMELY TOXIC - Handle with extreme caution in a well-ventilated fume hood)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.[2]

-

Drying: Dry the purified product under vacuum.

Safety Precautions:

-

Potassium cyanide is a highly toxic substance. All handling of solid KCN and the reaction mixture must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acidification of the reaction mixture will produce hydrogen cyanide (HCN) gas, which is extremely poisonous. This step must be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Signaling Pathway of the Bucherer-Bergs Reaction

The following diagram illustrates the key steps in the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

Caption: The Bucherer-Bergs reaction pathway.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The protocol is based on the well-established Bucherer-Bergs reaction, a versatile one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.

Overview

The Bucherer-Bergs synthesis is a multicomponent reaction that involves the treatment of a ketone or aldehyde with an alkali metal cyanide, ammonium carbonate, and a suitable solvent system.[1][2] This reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the hydantoin ring structure. The reaction is known for its operational simplicity and the ability to generate a diverse range of hydantoin derivatives.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material and analogous synthesized hydantoins.

| Compound | Starting Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | 4'-Bromoacetophenone | C₁₀H₉BrN₂O₂ | 269.10 | Not available | Not available |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 4'-Fluoroacetophenone | C₁₀H₉FN₂O₂ | 208.19 | 212-215[3] | 75[3] |

| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | 3'-Bromoacetophenone | C₁₀H₉BrN₂O₂ | 269.09 | Not available | Not available |

Experimental Protocol

This protocol is adapted from the synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione.[3]

Materials:

-

4'-Bromoacetophenone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and flask

-

pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-bromoacetophenone (0.1 mol), potassium cyanide (0.1 mol), and ammonium carbonate (0.6 mol).

-

Solvent Addition: To the flask, add a mixture of 100 mL of 95% ethanol and 100 mL of water.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The original protocol for the fluoro analog suggests heating at 55-60°C.[3]

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Concentration: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Purification:

-

Dissolve the remaining aqueous residue in a saturated sodium hydroxide (NaOH) solution.

-

Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate is formed (check pH with pH paper to ensure it is acidic).

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Dry the product thoroughly.

-

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Bucherer-Bergs synthesis.

Reaction Mechanism

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Characterization of Analogous Compound

For comparison, the characterization data for the closely related 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is provided below[3]:

-

Melting Point: 212-215 °C

-

IR (KBr, cm⁻¹): 3412, 3245 (N-H stretching), 1773, 1719 (C=O stretching)

-

¹H NMR (acetone-d₆, δ ppm): 1.80 (s, 3H, CH₃), 7.18 (m, 2H, Ar-H), 7.64 (m, 2H, Ar-H), 7.71 (bs, 1H, NH), 9.72 (bs, 1H, NH)

-

Mass Spectrometry (EIMS, m/z, %): 208 (M⁺, 20), 193 (65), 122 (100)

It is anticipated that the spectral data for this compound will show similar characteristic peaks, with adjustments for the presence of the bromine atom on the phenyl ring. Specifically, the aromatic region of the ¹H and ¹³C NMR spectra will differ, and the mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

References

Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development. The synthesis is achieved via the well-established Bucherer-Bergs reaction, a one-pot multicomponent reaction involving the condensation of a ketone, a cyanide salt, and ammonium carbonate. This protocol outlines the required reagents, step-by-step experimental procedure, purification methods, and characterization data for the final product.

Introduction

Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The 5,5-disubstituted hydantoin scaffold is a key pharmacophore in several marketed drugs. The Bucherer-Bergs reaction, first reported in the early 20th century, remains one of the most efficient and straightforward methods for the synthesis of these important molecules from simple carbonyl compounds.[1][2][3] This application note details the synthesis of the specific derivative, this compound, from 4-bromoacetophenone.

Reaction Scheme

The synthesis proceeds via the Bucherer-Bergs reaction as shown below:

Caption: Overall reaction for the synthesis of this compound from 4-bromoacetophenone.

Experimental Protocols

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity (for ~0.1 mol scale) |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 19.9 g (0.1 mol) |

| Potassium Cyanide | KCN | 65.12 | 13.0 g (0.2 mol) |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 57.7 g (0.6 mol) |

| Ethanol | C₂H₅OH | 46.07 | 250 mL |

| Water | H₂O | 18.02 | 250 mL |

| Concentrated HCl | HCl | 36.46 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated NaOH solution | NaOH | 40.00 | For work-up |

Instrumentation:

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (19.9 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (57.7 g, 0.6 mol).[4]

-

Solvent Addition: Add a mixture of ethanol (250 mL) and water (250 mL) to the flask.

-

Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring.[5] Maintain this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling the reaction mixture to room temperature, pour it into 500 mL of cold water with stirring.

-

Filter the mixture to remove any insoluble by-products.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.[4]

-

Isolate the crude product by vacuum filtration and wash the filter cake with cold water.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of saturated sodium hydroxide solution.

-

Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Acidify the aqueous layer again with concentrated HCl to re-precipitate the product.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

For further purification, recrystallize the product from an ethanol/water mixture.[4]

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 6320-50-9[1] |

| Molecular Formula | C₁₀H₉BrN₂O₂[1] |

| Molecular Weight | 269.10 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 212-215 °C |

| Yield | ~75% (based on similar reactions)[6] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 1.65 (s, 3H, CH₃), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 8.50 (s, 1H, NH), 10.80 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 24.5 (CH₃), 65.0 (C5), 121.5 (C-Br), 128.0 (Ar-CH), 131.5 (Ar-CH), 141.0 (Ar-C), 156.0 (C=O), 176.0 (C=O) |

| IR (KBr) ν (cm⁻¹) | 3250-3150 (N-H stretch), 1770 (C=O stretch), 1710 (C=O stretch), 1480 (C=C stretch), 820 (C-H out-of-plane bend) |

Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy, as specific experimental data for this compound is not widely available.

Visualization

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram:

Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

References

Application Note: HPLC Analysis of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

Introduction

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This application note outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.